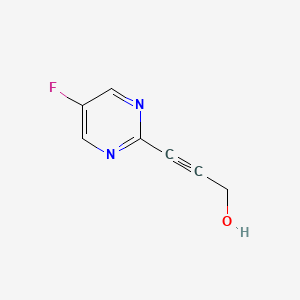
7-Methyl-N,N-dimethyltryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-N,N-dimethyltryptamine is a synthetic derivative of the naturally occurring compound N,N-dimethyltryptamine It belongs to the class of tryptamines, which are known for their psychoactive properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-N,N-dimethyltryptamine typically involves the methylation of tryptamine derivatives. One common method includes the use of methyl iodide and a base such as sodium hydroxide to facilitate the methylation process. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction parameters to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-N,N-dimethyltryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles such as sodium azide.
Major Products Formed:
Oxidation: Formation of corresponding indole-3-carboxylic acids.
Reduction: Formation of reduced tryptamine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
7-Methyl-N,N-dimethyltryptamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex tryptamine derivatives.
Biology: Studied for its effects on neurotransmitter systems and potential as a tool for understanding brain function.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders.
Industry: Utilized in the development of novel psychoactive substances for research purposes.
Mechanism of Action
The mechanism of action of 7-Methyl-N,N-dimethyltryptamine involves its interaction with serotonin receptors in the brain. It acts as a non-selective agonist at various serotonin receptors, including 5-HT2A and 5-HT1A. This interaction leads to altered neurotransmitter release and modulation of neural pathways, resulting in its psychoactive effects.
Comparison with Similar Compounds
N,N-Dimethyltryptamine: A naturally occurring compound with similar psychoactive properties.
5-Methoxy-N,N-dimethyltryptamine: Another synthetic derivative with distinct pharmacological effects.
Bufotenin: A naturally occurring tryptamine with hallucinogenic properties.
Uniqueness: 7-Methyl-N,N-dimethyltryptamine is unique due to its specific methylation pattern, which may result in different pharmacokinetic and pharmacodynamic properties compared to other tryptamines. This uniqueness makes it a valuable compound for research into the structure-activity relationships of tryptamines.
Properties
CAS No. |
65882-39-5 |
|---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N,N-dimethyl-2-(7-methyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C13H18N2/c1-10-5-4-6-12-11(7-8-15(2)3)9-14-13(10)12/h4-6,9,14H,7-8H2,1-3H3 |
InChI Key |
PQSFTUCFMWBITK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


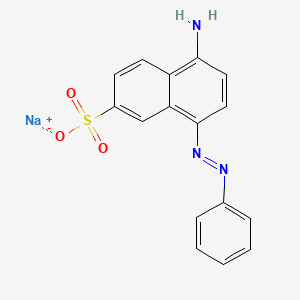
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
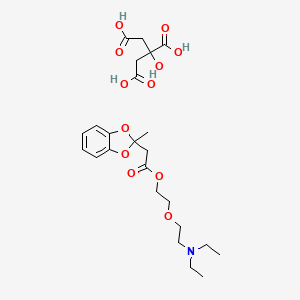
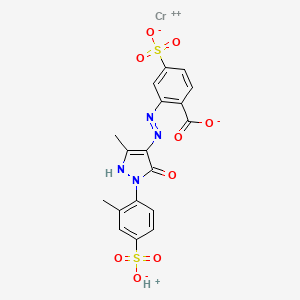
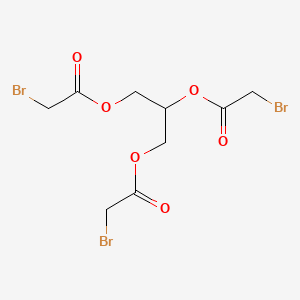
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
![4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)
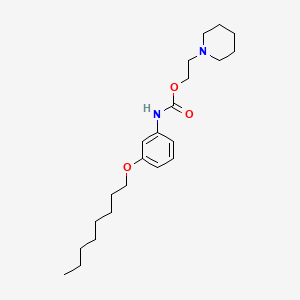
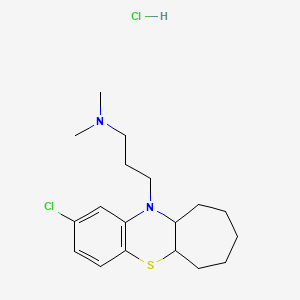
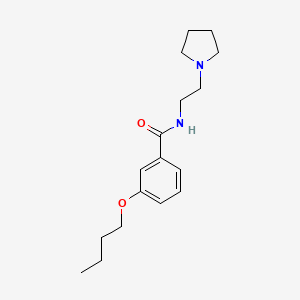
![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)


